GW3965 - 475207-20-6

GW3965

Catalog Number: EVT-8017698
CAS Number: 475207-20-6
Molecular Formula: C33H31ClF3NO3
Molecular Weight: 582.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW 3965 is a diarylmethane.
GW-3965 is a liver X receptor ligand.
Source and Classification

GW3965 was developed by GlaxoSmithKline and is classified as a synthetic ligand for liver X receptors. These receptors are nuclear hormone receptors that regulate lipid metabolism and cholesterol homeostasis. The compound exhibits high selectivity, with effective concentrations (EC50) of approximately 190 nM for human LXR-alpha and 30 nM for human LXR-beta, indicating its strong affinity for these targets .

Synthesis Analysis

The synthesis of GW3965 typically involves multiple steps, starting from commercially available precursors. While specific proprietary details are not publicly disclosed, the general synthetic route includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological assays.

Technical Details

  • Starting Materials: Typically include aromatic compounds and various alkyl chains.
  • Reagents: Common reagents may include acids or bases to facilitate reaction conditions.
  • Purification: High-performance liquid chromatography (HPLC) is often employed to achieve the desired purity.
Molecular Structure Analysis

The molecular structure of GW3965 can be described by its chemical formula C22H24N2O3SC_{22}H_{24}N_2O_3S. The compound features a complex arrangement that includes:

  • A benzothiazole moiety, which contributes to its receptor-binding properties.
  • Alkyl substituents that enhance lipophilicity and bioavailability.

Structural Data

  • Molecular Weight: Approximately 396.50 g/mol.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with LXRs, influencing binding affinity and specificity.
Chemical Reactions Analysis

GW3965 undergoes various chemical reactions in biological systems, primarily involving interactions with LXRs. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that modulate gene expression related to lipid metabolism.

Key Reactions

  • LXR Activation: GW3965 activates LXRs, leading to the expression of target genes such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE).
  • Inflammatory Response Modulation: It has been shown to inhibit pro-inflammatory cytokine production in macrophages .
Mechanism of Action

The mechanism of action of GW3965 primarily revolves around its activation of LXRs. Upon binding, GW3965 induces conformational changes in the receptor that facilitate its interaction with coactivators and the transcriptional machinery.

Detailed Mechanism

  1. Binding: GW3965 binds to the ligand-binding domain of LXR.
  2. Dimerization: The activated receptor forms heterodimers with retinoid X receptor (RXR).
  3. Gene Activation: This complex binds to specific response elements in target gene promoters, leading to increased transcription of genes involved in cholesterol efflux and lipid metabolism.

In vitro studies have demonstrated that GW3965 significantly upregulates ABCA1 expression while downregulating low-density lipoprotein receptor (LDLR) levels .

Physical and Chemical Properties Analysis

GW3965 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with practical solubility considerations for experimental applications.
  • Stability: Stability under physiological conditions allows it to be effective over extended periods during biological assays.

Relevant Data

  • Melting Point: Information on melting point is typically derived from empirical data but may vary based on purity.
  • pH Stability: Stability across a range of pH levels is critical for maintaining activity in biological systems.
Applications

GW3965 has diverse applications in scientific research:

  • Lipid Metabolism Studies: Used extensively to explore mechanisms of cholesterol homeostasis and lipid regulation.
  • Cancer Research: Demonstrated potential in inhibiting tumor growth in glioblastoma models by promoting apoptosis .
  • Inflammation Studies: Investigated for its ability to modulate inflammatory responses in various cell types .

Notable Findings

  • In animal models, GW3965 has been shown to significantly inhibit tumor growth at doses as low as 40 mg/kg when administered orally .
  • Its effects on reducing pro-inflammatory cytokine levels highlight its potential therapeutic role in inflammatory diseases .
Molecular Pharmacology of GW3965 as a Liver X Receptor (LXR) Agonist

Structural Insights into GW3965-LXR Binding Dynamics

X-ray Crystallography Studies of GW3965-LXRα/β Complexes

X-ray crystallography studies (e.g., PDB ID: 3IPQ) reveal that GW3965 binds within the hydrophobic ligand-binding pocket (LBP) of LXRα/β, adopting a U-shaped conformation [6]. The ligand-binding domain (LBD) of LXRα complexed with GW3965 shows a resolution of 2.00 Å, highlighting critical interactions:

  • Hydrogen bonding: The carboxylic acid group of GW3965 forms a salt bridge with His421 (LXRα) or His407 (LXRβ), stabilizing Helix 12 (H12) in the active conformation [3] [6].
  • Hydrophobic contacts: The trifluoromethylphenyl and diphenylethyl groups engage Van der Waals interactions with Phe257, Phe271, Leu330, and Trp443 in LXRα, enhancing binding affinity (Kd = 6.97 µM) [6].

Table 1: Key Binding Interactions of GW3965 in LXRα/β

LXR ResidueInteraction TypeFunctional Role
His421 (α)Hydrogen bondStabilizes H12 activation
Phe257 (α)Hydrophobic packingAnchors trifluoromethylphenyl group
Trp443 (α)π-StackingMaintains coactivator binding surface
Leu326 (β)Van der Waals forcesEnhances ligand specificity

LXRβ exhibits a ~30% smaller LBP volume than LXRα, explaining GW3965’s modestly higher affinity for LXRα [6].

Ligand-Receptor Interaction Mechanisms and Coactivator Recruitment

GW3965 binding induces a "mouse trap" mechanism: H12 repositioning creates a charge clamp for coactivator recruitment. Specifically:

  • Coactivator binding: The H12 repositioning enables LXR’s AF-2 domain to recruit nuclear receptor coactivator 1 (NCOA1) via LXXLL motifs, initiating transcription [6].
  • Dimerization effects: In homodimeric LXRα, GW3965 binding allosterically enhances heterodimerization with retinoid X receptor (RXR), facilitating DNA binding to LXREs [6].
  • Induced fit: The diphenylethyl group induces a conformational shift in Phe340, expanding a subpocket (C3 cavity) to accommodate bulky substituents [5].

Table 2: Coactivator Motifs Recruited by GW3965-Activated LXR

CoactivatorInteraction DomainFunctional Outcome
NCOA1LXXLL motifEnhances ABCA1/ABCG1 transcription
SRC-1LXXLL motifAmplifies lipogenic gene expression
PCAFHydrophobic interfaceModulates histone acetylation

Transcriptional Regulation of LXR Target Genes by GW3965

Induction of ATP-Binding Cassette Transporters (ABCA1, ABCG1)

GW3965 potently upregulates cholesterol efflux transporters:

  • ABCA1 induction: In macrophages, GW3965 (0.1–1 µM) increases ABCA1 mRNA 5–7 fold via LXREs in the ABCA1 promoter, enhancing apoA-I-mediated cholesterol efflux [1] [7]. This underlies GW3965’s atheropreventive effects by promoting reverse cholesterol transport (RCT) [4].
  • ABCG1 regulation: GW3965 elevates ABCG1 expression 3–4 fold in endothelial cells, facilitating cholesterol efflux to HDL particles and reducing foam cell formation [7] [9]. In ob/ob mice, GW3965 treatment (10 mg/kg) redistributes cholesterol from visceral to subcutaneous fat by differential ABCG1 regulation [2].

Table 3: GW3965-Mediated Regulation of Cholesterol Transporters

Target GeneFold InductionTissue/Cell TypeFunctional Consequence
ABCA15–7×Macrophages↑ ApoA-I-dependent cholesterol efflux
ABCG13–4×Endothelium/Liver↑ HDL-mediated cholesterol efflux
ABCG5/G81.5–2×Hepatocytes↑ Biliary cholesterol excretion

Modulation of Sterol Regulatory Element-Binding Protein (SREBP) Pathways

GW3965 exhibits dual modulation of SREBP pathways:

  • SREBP-1c activation: GW3965 (10 mg/kg, 5 weeks) increases hepatic SREBP-1c mRNA 2–3 fold in ob/ob mice by binding LXREs in the SREBP-1c promoter [2] [8]. Paradoxically, this does not uniformly elevate downstream lipogenesis:
  • Suppression of SREBP-1c processing: GW3965 inhibits proteolytic cleavage of SREBP-1c precursors in hepatocytes by reducing INSIG-1 degradation, blunting FASN and ACC expression [2] [8]. In adipose tissue, GW3965 downregulates hormone-sensitive lipase (HSL) in visceral fat but induces lipogenesis in subcutaneous depots [2].
  • Tissue-specific effects: GW3965 suppresses hepatic de novo lipogenesis (DNL) by 40% despite SREBP-1c induction, while enhancing DNL in adipose tissue via PPARγ co-activation [2] [8].

Table 4: GW3965's Tissue-Specific Effects on SREBP-1c Pathway

TissueSREBP-1c mRNAActive SREBP-1c ProteinLipogenic Genes
Liver↑↑↔ (FASN, ACC)
Visceral adipose↓ (HSL, ATGL)
Subcutaneous adipose↑ (FASN, SCD1)

Properties

CAS Number

475207-20-6

Product Name

GW3965

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

Molecular Formula

C33H31ClF3NO3

Molecular Weight

582.0 g/mol

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.